molecular formula C25H22N6O3S B13866639 4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13866639
M. Wt: 486.5 g/mol
InChI Key: JWIJWAKKUSXBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several key steps. One of the primary methods includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates undergo cyclization reactions to form thieno[3,2-d]pyrimidine derivatives . The process often involves heating thiophene-2-carboxamides in formic acid or using other one-carbon source reagents like triethyl orthoformate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using robust and scalable reactions. For instance, a Pd-catalyzed carbonylation reaction is employed to generate thienopyrimidine intermediates, followed by a chemoselective Pt/V/C-catalyzed nitro group reduction . The final amide coupling is achieved using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives.

Scientific Research Applications

4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an inhibitor in various biochemical pathways, making it useful in studying enzyme functions.

    Medicine: Potential therapeutic agent for treating diseases by inhibiting specific molecular targets.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes or receptors in biochemical pathways. For instance, it has been studied as a pan-RAF inhibitor, which targets RAF kinases involved in cell signaling pathways . The inhibition of these kinases can disrupt cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for therapeutic development and scientific research.

Properties

Molecular Formula

C25H22N6O3S

Molecular Weight

486.5 g/mol

IUPAC Name

4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C25H22N6O3S/c1-13-4-6-16-15(8-9-27-24(16)30-14-5-7-18(33-2)19(10-14)34-3)20(13)31-25(32)17-11-35-22-21(17)28-12-29-23(22)26/h4-12H,1-3H3,(H,27,30)(H,31,32)(H2,26,28,29)

InChI Key

JWIJWAKKUSXBTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CSC5=C4N=CN=C5N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.